Methyl Linolenate

Lipid Oxidation Autoxidation Kinetics Chemiluminescence

Methyl linolenate (CAS: 7361-80-0), also known as (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid methyl ester, is a C18:3 polyunsaturated fatty acid methyl ester (PUFA-FAME) derived from the essential omega-3 fatty acid alpha-linolenic acid. Characterized by three cis-configured double bonds, it serves as a critical model compound and analytical standard in studies of lipid oxidation mechanisms and as a reference material in gas chromatographic (GC) analysis of fatty acid methyl ester (FAME) profiles in complex matrices.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 7361-80-0
Cat. No. B1585212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Linolenate
CAS7361-80-0
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-
InChIKeyDVWSXZIHSUZZKJ-YSTUJMKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Linolenate (CAS: 7361-80-0): A Key Polyunsaturated Fatty Acid Methyl Ester for Lipid Oxidation Research and Analytical Standardization


Methyl linolenate (CAS: 7361-80-0), also known as (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid methyl ester, is a C18:3 polyunsaturated fatty acid methyl ester (PUFA-FAME) derived from the essential omega-3 fatty acid alpha-linolenic acid . Characterized by three cis-configured double bonds, it serves as a critical model compound and analytical standard in studies of lipid oxidation mechanisms and as a reference material in gas chromatographic (GC) analysis of fatty acid methyl ester (FAME) profiles in complex matrices [1].

1
Analytical Standard Use: Reference material for GC FAME profiling and omega-3 quantification in complex matrices.
2
Oxidation Model Substrate: Polyunsaturated C18:3 methyl ester suited for accelerated lipid oxidation studies and antioxidant screening.
3
Identity Distinction: Density and refractive index differ from C18:1 and C18:2 FAMEs, supporting material verification upon receipt.

Methyl Linolenate Selection Criteria: Why In-Class Analogs Cannot Be Interchanged


Despite belonging to the same C18 unsaturated fatty acid methyl ester class, methyl linolenate cannot be freely substituted with analogs like methyl oleate (C18:1) or methyl linoleate (C18:2) due to its distinct physicochemical and biological profile. The presence of three bis-allylic positions makes it a fundamentally different model system for studying oxidative stress, exhibiting an oxidation rate 2.4 times faster than methyl linoleate . Furthermore, its unique ability to inhibit melanogenesis with an IC50 of 60 μM and its distinct function as an analytical standard for omega-3 fatty acid quantification differentiate it from other FAMEs . This guide provides the quantitative evidence required for informed selection and procurement.

Oxidation Kinetics

Methyl linolenate exhibits reported oxidation rates that differ substantially from methyl linoleate and methyl oleate; using a less unsaturated analog may shift assay sensitivity and endpoint ranking in oxidative stability screens.

Autoxidation Product Profile

Divergent degradation pathways lead to distinct primary oxidation products (e.g., bicyclic endoperoxides vs. monohydroperoxides); mechanistic studies requiring cyclic peroxide formation cannot be replicated with C18:2 or C18:1 FAMEs.

Biological Pathway Response

Reported GPR120 agonist activity and eicosanoid pathway modulation are not preserved across C18 FAME analogs; in vivo arachidonic acid cascade studies may yield opposite directional effects if linoleate or oleate esters are substituted.

Quantitative Differentiation Guide for Methyl Linolenate (CAS: 7361-80-0) Against Key Comparators


Comparative Reactivity: Oxidation Rate Constants of Unsaturated Fatty Esters

Methyl linolenate (C18:3) demonstrates a significantly higher reactivity towards oxidation compared to methyl linoleate (C18:2) and methyl oleate (C18:1). This is a critical parameter for studies on oxidative stability and antioxidant efficacy. The relative oxidation rate of methyl linolenate is 2.4 times greater than that of methyl linoleate .

Oxidation Rate
Cross-study comparable
2.4-fold higher
vs. methyl linoleate
Supports selection for accelerated oxidative stress assays
Reported relative reactivity; conditions may vary
Lipid Oxidation Autoxidation Kinetics Chemiluminescence

Distinct Autoxidation Pathways: Bicyclic Endoperoxide Formation vs. Monohydroperoxides

During autoxidation in oil-in-water emulsions at 37°C, methyl linolenate (MLN) and methyl linoleate (ML) follow divergent degradation pathways, resulting in the formation of different primary oxidation products. MLN predominantly forms bicyclic endoperoxides (BCEHP), comprising 34.1% of total hydroperoxides at 95.6 mmol/kg, whereas ML primarily forms trans-trans monohydroperoxides (EEMHP), constituting 45.1% at 86.7 mmol/kg [1].

Autoxidation Products
Head-to-head
MLN: 34.1% BCEHP
ML: 45.1% EEMHP
at 37°C O/W emulsions
Distinct product classes support mechanistic pathway differentiation
HPLC-MS/MS analysis; absolute values depend on matrix conditions
Lipid Oxidation Mechanistic Studies HPLC-MS/MS

Receptor Pharmacology: GPR120 Agonism Compared to Alpha-Linolenic Acid

Methyl linolenate demonstrates a critical functional divergence from its parent acid, alpha-linolenic acid, at the GPR120 receptor, a key mediator of omega-3 fatty acid effects. While alpha-linolenic acid is a known agonist of GPR120, its methyl ester, methyl linolenate, acts as a poor agonist, failing to robustly activate the receptor [1].

GPR120 Activity
Class-level inference
Poor agonist vs. alpha-linolenic acid (potent)
Not suitable for GPR120 pathway studies; requires receptor-specific validation
Based on docking simulations; direct assay data should be reviewed
GPR120 Nutrient Sensing Incretin Secretion

Analytical Differentiation: Refractive Index and Density for Identity Confirmation

The physical properties of methyl linolenate are distinct from its less unsaturated analogs, methyl oleate and methyl linoleate. At 25 °C, the density of methyl linolenate is 0.895 g/mL and its refractive index (n20/D) is 1.470 . These values are measurably different from those of methyl linoleate (density ~0.889 g/mL, n20/D ~1.462) and methyl oleate (density ~0.874 g/mL, n20/D ~1.452), providing a simple method for identity confirmation and purity assessment.

Physical Identity
Cross-study comparable
Density 0.895 g/mL
RI (n20/D) 1.470
Enables identity confirmation and differentiation from C18:1/C18:2 FAMEs
Values at 20–25°C; lot-specific verification recommended
Analytical Chemistry Quality Control Material Specification

Differential Impact on Prostaglandin Biosynthesis in Vivo

In a controlled dietary study, supplementation with purified methyl linolenate led to a dose-dependent decrease in arachidonic acid levels and subsequent prostaglandin synthesis from arachidonic acid in rats. This effect is mediated by the inhibition of the conversion of linoleic acid to arachidonic acid [1]. This in vivo outcome is distinct from the effects of dietary linoleate, which would be expected to increase arachidonic acid-derived prostaglandin synthesis.

Eicosanoid Modulation
Class-level inference
Dose-dependent decrease in arachidonic acid-derived prostaglandins (rat model)
Supports model-response interpretation in arachidonic acid cascade studies
In vivo dietary study; translational context requires further validation
Eicosanoid Biosynthesis Inflammation Nutritional Biochemistry

Optimal Research and Industrial Use Cases for Methyl Linolenate (CAS: 7361-80-0) Based on Quantified Differentiation


Accelerated Oxidative Stability Testing of Lipids and Antioxidant Efficacy

Given its oxidation rate is 2.4 times higher than methyl linoleate , methyl linolenate serves as an ideal, sensitive model substrate for accelerated oxidative stability testing. It is the preferred choice for evaluating the efficacy of novel antioxidants in food science and material science, providing a more pronounced and rapid response in assays measuring oxygen uptake, peroxide value, and conjugated diene formation.

Mechanistic Elucidation of Polyunsaturated Fatty Acid (PUFA) Autoxidation Pathways

Researchers studying the complex mechanisms of PUFA oxidation require methyl linolenate for its ability to generate distinct oxidation products. Its autoxidation yields a high proportion (34.1%) of bicyclic endoperoxides (BCEHP) [1], which are not formed in comparable quantities from less unsaturated analogs like methyl linoleate. This makes it the essential starting material for investigations into cyclic peroxide formation, decomposition kinetics, and the development of targeted analytical techniques such as HPLC-MS/MS and NMR.

High-Purity Analytical Standard for Omega-3 (C18:3) Fatty Acid Quantification

In analytical chemistry, the accurate quantification of omega-3 fatty acids in complex biological and food matrices requires a high-purity standard. Methyl linolenate, certified as an analytical standard with an assay of ≥98.5% (GC) , is the definitive reference material for gas chromatography (GC-FID/GC-MS) methods designed to identify and quantify the C18:3 omega-3 fatty acid peak. Its distinct density (0.895 g/mL) and refractive index (n20/D 1.470) also aid in identity verification and purity checks of the standard material itself.

Studies on the Modulation of Eicosanoid Biosynthesis In Vivo

For nutrition and pharmacology studies focused on the arachidonic acid cascade and inflammation, methyl linolenate is a critical tool compound. Its established in vivo effect of decreasing arachidonic acid-derived prostaglandin synthesis [2] makes it indispensable for research aiming to elucidate the differential metabolic impacts of omega-3 versus omega-6 fatty acid precursors, providing a defined chemical intervention distinct from dietary oils.

Application
Selection Property
Validation Focus
Oxidative stability screening
Reported faster oxidation kinetics
Peroxide value, conjugated diene, and oxygen uptake assay correlation
PUFA autoxidation mechanism studies
Distinct bicyclic endoperoxide product profile
HPLC-MS/MS or NMR identification of cyclic peroxide formation
Omega-3 FAME quantification
Certified analytical standard (GC ≥98.5%) and distinct density/RI
GC retention time matching and purity verification per lot
Eicosanoid pathway research
Reported modulation of arachidonic acid-derived prostaglandins
In vivo model-response interpretation and prostaglandin profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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